6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group and two chlorine atoms attached to a tetrahydropyrido[4,3-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the nucleophilic substitution of 2,4-dichloropyrimidine with tert-butylamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the tert-butyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amino derivative, while oxidation can produce hydroxylated or carbonylated derivatives .
Scientific Research Applications
6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Similar structure but lacks the tert-butyl group and chlorine atoms.
Pyrido[3,4-d]pyrimidine: Different arrangement of nitrogen atoms in the ring system.
Thienopyrimidine: Contains a sulfur atom in place of one of the nitrogen atoms in the pyrimidine ring.
Uniqueness
6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to the presence of the tert-butyl group and two chlorine atoms, which confer distinct chemical and biological properties. These structural features can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C11H15Cl2N3 |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
6-tert-butyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C11H15Cl2N3/c1-11(2,3)16-5-4-8-7(6-16)9(12)15-10(13)14-8/h4-6H2,1-3H3 |
InChI Key |
IIHGPUDILXMMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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